Methyl salicylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble

SOL IN CHLOROFORM, ETHER; MISCIBLE WITH ALC, GLACIAL ACETIC ACID

SOL IN DIETHYL ETHER

SOLUBLE IN MOST COMMON ORGANIC SOLVENTS

Sol in water: 0.74%w @ 30 °C

0.7 mg/mL at 30 °C

Solubility in water, g/l at 30 °C: 0.74 (very slightly soluble)

slightly soluble in water; soluble in organic solvents, oils

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Methyl Salicylate in Plant Science

Methyl salicylate (MeSA) is a naturally occurring compound found in many plants. It's also known as wintergreen oil because it can be extracted from wintergreen leaves. In the world of plants, MeSA acts as a signal molecule. When a plant is damaged by herbivores or insects, it releases MeSA into the air. This emission acts like a distress call to neighboring plants [].

- Defense mechanism: Neighboring plants that detect MeSA can go into defensive mode. They ramp up production of chemicals that make them less palatable to herbivores []. This response helps protect these plants from future attacks.

Methyl Salicylate in Agriculture Research

Due to its role in plant defense, MeSA has interesting applications in agricultural research. Scientists are exploring how MeSA can be used to:

Enhance natural plant defenses

Studies have shown that applying MeSA to crops can improve their resistance to pests and diseases []. This could potentially reduce reliance on pesticides.

Attract beneficial insects

Some research suggests that MeSA can attract natural enemies of herbivores, such as parasitic wasps []. This could be a way to promote biological pest control.

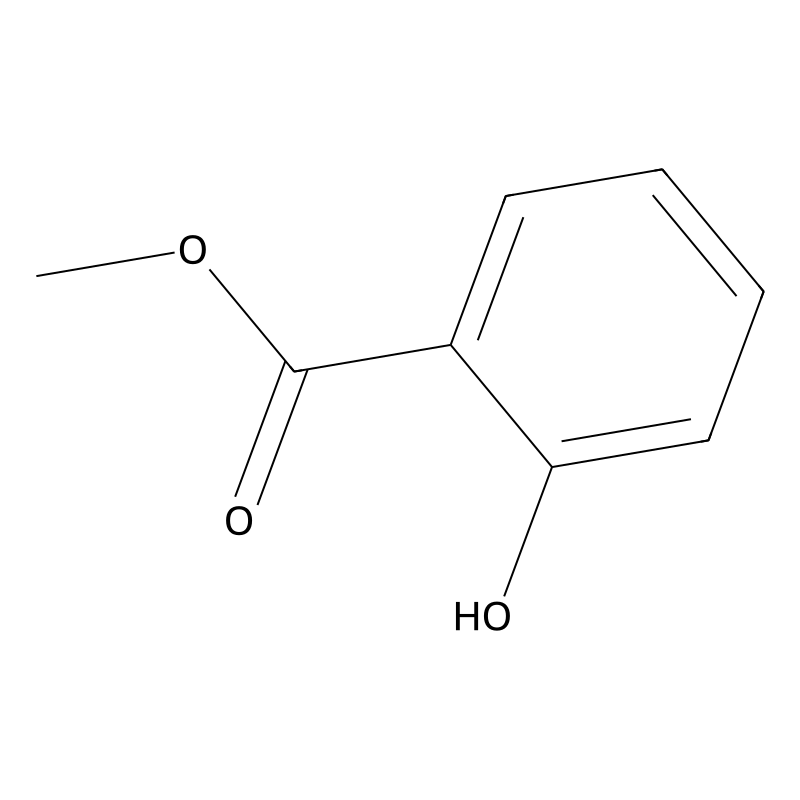

Methyl salicylate, also known as oil of wintergreen, is an organic compound with the molecular formula . It is classified as an ester, specifically the methyl ester of salicylic acid. This colorless to yellowish liquid possesses a sweet, minty aroma reminiscent of root beer and is commonly used in flavoring and fragrance applications. Methyl salicylate is naturally produced by various plants, particularly those in the Gaultheria genus, and has been utilized for its medicinal properties since its isolation in 1843 by French chemist Auguste André Thomas Cahours .

Physical Properties- Density: 1.17 g/cm³

- Molecular Weight: 152.15 g/mol

- Melting Point: -9°C

- Boiling Point: 220°C

- Solubility: Slightly soluble in water; soluble in most organic solvents .

Methyl salicylate's primary mechanism of action in pain relief is believed to be through counterirritation []. When applied topically, it irritates the skin, causing a warming sensation. This sensation distracts the nervous system from the underlying pain signals, providing temporary relief []. Additionally, upon absorption through the skin, methyl salicylate can be metabolized to salicylic acid, a known nonsteroidal anti-inflammatory drug (NSAID) that contributes to pain reduction.

Methyl salicylate can be toxic if ingested in large quantities. Symptoms of poisoning include nausea, vomiting, tinnitus (ringing in the ears), confusion, and respiratory depression. It's important to strictly follow recommended dosages when using topical formulations containing methyl salicylate. Additionally, it can cause skin irritation in some individuals, and direct contact with eyes should be avoided.

Data:

- The oral median lethal dose (LD50) of methyl salicylate in rats is 890 mg/kg.

In this reaction, sodium hydroxide facilitates the hydrolysis process, breaking the ester bond and forming salicylic acid and methanol . Additionally, methyl salicylate can be converted into acetylsalicylic acid (aspirin) through acetylation using acetic anhydride .

Methyl salicylate exhibits anti-inflammatory, analgesic, and antipyretic properties. It is commonly used topically to relieve minor muscle and joint pains due to its counterirritant effect, which creates a sensation that distracts from deeper pain . The compound also interferes with vitamin K metabolism, potentially affecting blood clotting ability . Furthermore, it plays a role in plant defense mechanisms by signaling neighboring plants about biotic stressors such as pathogens .

Methyl salicylate can be synthesized through several methods:

- Natural Extraction: Obtained from plants like Gaultheria procumbens through steam distillation.

- Chemical Synthesis:

Methyl salicylate has diverse applications across various industries:

- Pharmaceuticals: Used in topical analgesics for pain relief.

- Food Industry: Employed as a flavoring agent in candies and beverages like root beer.

- Cosmetics: Incorporated into products for its fragrance and warming properties.

- Agriculture: Functions as a kairomone to attract beneficial insects for pest control .

Research indicates that methyl salicylate can interact with several biological systems:

- It may enhance the effects of other topical analgesics when used in combination.

- Its volatile nature allows it to act as a signaling molecule among plants, indicating stress or damage .

- Studies have shown potential allergic reactions in sensitive individuals upon topical application or ingestion .

Methyl salicylate shares structural similarities with several compounds. Here are some notable comparisons:

| Compound Name | Structure | Key Differences |

|---|---|---|

| Salicylic Acid | Lacks the methyl ester group; more polar. | |

| Acetylsalicylic Acid | Contains an acetyl group instead of a methyl group; more potent analgesic. | |

| Benzoic Acid | Lacks hydroxyl and ester functional groups; less complex structure. | |

| Ethyl Salicylate | Has an ethyl group instead of a methyl group; affects solubility and reactivity. |

Methyl salicylate's unique combination of functional groups contributes to its distinctive properties and applications compared to these similar compounds .

Biosynthetic Pathway in Plants

The biosynthesis of methyl salicylate in plants represents a sophisticated multi-step enzymatic process that transforms simple aromatic precursors into this important signaling molecule. The pathway involves several distinct enzymatic reactions occurring across different cellular compartments, each contributing to the precise regulation of methyl salicylate production [1] [2].

Cytochrome P450-Mediated Hydroxylation of Benzoic Acid

The initial step in methyl salicylate biosynthesis involves the hydroxylation of benzoic acid to produce salicylic acid through the action of cytochrome P450 monooxygenases [2] [3]. This oxidative transformation represents a critical branch point in aromatic compound metabolism, where the cytochrome P450 enzyme family catalyzes the selective oxidation of carbon-hydrogen bonds under ambient conditions [4] [5].

Cytochrome P450 enzymes demonstrate remarkable substrate specificity and regioselectivity in their hydroxylation reactions. The enzyme mechanism involves the formation of a highly reactive iron-oxo intermediate that abstracts hydrogen atoms from the benzylic position of benzoic acid, followed by oxygen rebound to form the hydroxylated product [5] [6]. The hydroxylation occurs preferentially at the ortho position relative to the carboxyl group, producing salicylic acid as the primary product [3].

The cytochrome P450-mediated hydroxylation pathway contributes to the overall salicylic acid pool available for subsequent methylation. While this represents a minor pathway compared to the isochorismate synthase route, it provides an alternative source of salicylic acid precursor under specific physiological conditions [1] [2]. The regulation of this hydroxylation activity is influenced by environmental factors, pathogen stress, and developmental stage, contributing to the dynamic control of methyl salicylate production.

Methyltransferase Enzymatic Mechanisms

The final and most critical step in methyl salicylate biosynthesis involves the methylation of salicylic acid by specialized methyltransferase enzymes. These enzymes belong to the SABATH (Salicylic Acid Benzoic Acid and Theobromine) family of O-methyltransferases and utilize S-adenosyl-L-methionine as the methyl donor [7] [8] [9].

Salicylic acid methyltransferases exhibit distinct kinetic properties and substrate specificities that determine their biological function. The prototypical salicylic acid methyltransferase enzyme demonstrates high affinity for salicylic acid with Michaelis constant values typically ranging from 83 to 150 micromolar [10] [8] [9]. In contrast, these enzymes show significantly lower affinity for benzoic acid, with Michaelis constant values ranging from 800 micromolar to 1.72 millimolar, indicating their specialized function in salicylic acid metabolism [10] [8].

The enzymatic mechanism involves the binding of both S-adenosyl-L-methionine and salicylic acid to the active site, followed by the transfer of the methyl group from the methyl donor to the carboxyl group of salicylic acid [9]. This reaction produces methyl salicylate and S-adenosyl-L-homocysteine as products. The crystal structure analysis of these enzymes reveals critical amino acid residues involved in substrate binding and catalysis, including specific residues responsible for S-adenosyl-L-methionine binding and salicylic acid recognition [9].

Benzoic acid salicylic acid methyltransferases represent a distinct subfamily with broader substrate specificity. These enzymes can efficiently methylate both benzoic acid and salicylic acid, though they typically exhibit higher catalytic efficiency toward benzoic acid [10] [11] [12]. The dual substrate specificity of these enzymes allows plants to produce both methyl benzoate and methyl salicylate depending on substrate availability and physiological conditions [13].

Genetic Regulation of Biosynthetic Enzymes

The genetic regulation of methyl salicylate biosynthetic enzymes involves complex transcriptional and post-transcriptional mechanisms that respond to environmental stimuli and developmental cues. The expression of salicylic acid methyltransferase genes is tightly regulated by pathogen infection, mechanical damage, and stress conditions [10] [14] [15].

Transcriptional regulation involves multiple transcription factor families that bind to specific regulatory elements in the promoter regions of methyltransferase genes. WRKY transcription factors play a particularly important role in pathogen-induced expression of salicylic acid methyltransferase genes [15]. These transcription factors bind to W-box elements in gene promoters and activate transcription in response to salicylic acid accumulation and pathogen recognition [15].

The NAC transcription factor family also contributes to the regulation of methyl salicylate biosynthesis. Specifically, NAC2 transcription factor forms a regulatory module with salicylic acid methyltransferase genes, creating a positive feedback loop that amplifies methyl salicylate production during stress responses [16] [17]. This regulatory circuit ensures rapid and sustained production of methyl salicylate when plants encounter biotic threats.

Jasmonic acid signaling pathways interact with salicylic acid methyltransferase expression through complex crosstalk mechanisms. Jasmonic acid treatment can induce the expression of certain methyltransferase genes, though this induction may serve to deplete salicylic acid pools rather than enhance defense signaling [10] [8]. This antagonistic relationship between jasmonic acid and salicylic acid pathways influences the overall pattern of methyl salicylate production.

Epigenetic regulation also plays a role in controlling methyltransferase gene expression. DNA methylation patterns can influence the accessibility of methyltransferase gene promoters, and salicylic acid treatment has been shown to induce changes in DNA methylation that affect gene expression [18] [19]. These epigenetic modifications provide an additional layer of regulation that can maintain altered expression patterns over extended periods.

Natural Distribution and Sources

Occurrence in Wintergreen (Gaultheria genus)

The genus Gaultheria represents the most prominent natural source of methyl salicylate, with Gaultheria procumbens serving as the archetypal wintergreen species [20] [21]. Gaultheria procumbens, commonly known as American wintergreen or eastern teaberry, demonstrates exceptional capacity for methyl salicylate production, with the compound constituting 96.9 to 100 percent of the essential oil content in leaves and fruits [20] [21].

The methyl salicylate content in Gaultheria procumbens varies significantly among different plant organs. Leaves contain approximately 1.30 percent dry weight of essential oil, while fruits demonstrate higher concentrations at 2.68 percent dry weight [20]. This differential accumulation pattern suggests tissue-specific regulation of methyl salicylate biosynthesis and storage mechanisms within the plant.

Gaultheria species produce methyl salicylate in both free and glycosylated forms. The primary glycosidic derivative is gaultherin, which consists of methyl salicylate linked to a disaccharide moiety composed of xylose and glucose [20] [22]. Additional glycosides include 2-O-β-D-glucopyranosylgaultherin and physanguloside A, with the latter being a rare compound found primarily in Gaultheria procumbens and Physalis angulata [20].

The biosynthetic capacity of Gaultheria species extends beyond simple methyl salicylate production to include complex secondary metabolite profiles. Over 70 hydrophilic compounds have been identified in Gaultheria procumbens plant parts, including flavonoids, procyanidins, free catechins, caffeoylquinic acids, and simple phenolic acids [20] [21]. These compounds contribute to the overall pharmacological activity of wintergreen preparations and may interact with methyl salicylate biosynthetic pathways.

Biosynthesis in Betula Species

Birch species within the genus Betula demonstrate remarkable diversity in methyl salicylate production capacity, with certain species constitutively producing high levels of this volatile compound [23] [24] [25]. The high methyl salicylate-producing birch species include Betula lenta, Betula alleghaniensis, Betula grossa, and Betula medwediewii, which are primarily found within the subgenus Aspera [23] [24].

Betula lenta, commonly known as sweet birch or black birch, represents the most extensively studied high methyl salicylate-producing birch species [23] [26]. This diploid species produces substantial quantities of methyl salicylate in both bark and leaf tissues, with particularly high concentrations in bark tissue [23]. The constitutive production of methyl salicylate in Betula lenta distinguishes it from the stress-induced production typical of most other plant species.

Phylogenetic analysis reveals that high methyl salicylate-producing birch species form a basal clade within the genus Betula, suggesting that the ability to produce high levels of methyl salicylate represents an ancestral trait that has been lost during evolutionary diversification [24] [25]. Network analysis indicates that Betula lenta may be one of the ancestral species of the genus, supporting the hypothesis that high methyl salicylate production was present in early birch lineages.

The molecular basis of methyl salicylate production in birch species involves the coordinated expression of salicylic acid methyltransferase and salicylic acid-binding protein 2 genes [14] [23]. Tissue-specific expression analysis demonstrates that salicylic acid methyltransferase genes are highly expressed in bark tissue of high methyl salicylate-producing birches, correlating with the observed patterns of methyl salicylate accumulation [23] [27].

Genetic markers have been developed to distinguish high and low methyl salicylate-producing birch species based on single nucleotide substitutions in key biosynthetic genes [14] [23]. These markers provide tools for identifying and selecting birch genotypes with enhanced methyl salicylate production capacity for both research and practical applications.

Other Plant Taxa with Methyl Salicylate Production

Beyond the well-characterized Gaultheria and Betula genera, methyl salicylate production occurs across diverse plant families, typically as a stress-induced response rather than constitutive accumulation [28] [2] [22]. These plant taxa generally produce methyl salicylate glycosides rather than free methyl salicylate, suggesting distinct biosynthetic and regulatory mechanisms.

The Passifloraceae family includes several Passiflora species that produce methyl salicylate 2-O-β-D-glucoside as a stress-responsive compound [22]. This glycosylated form of methyl salicylate provides a non-volatile storage form that can be rapidly converted to active methyl salicylate when needed for defense responses. The presence of glycosylated methyl salicylate in Passiflora species indicates the evolution of sophisticated regulatory mechanisms for controlling methyl salicylate availability.

Camellia species within the Theaceae family also produce methyl salicylate derivatives, particularly in response to pathogen attack or mechanical damage [22]. The tea plant Camellia sinensis has been shown to increase methyl salicylate 2-O-β-D-glucoside production following various stress treatments, suggesting a role for this compound in the plant's adaptive stress response mechanisms.

The Verbenaceae family includes Holmskioldia sanguinea and Verbena brasiliensis, both of which produce methyl salicylate glycosides under stress conditions [22]. These species represent examples of convergent evolution in methyl salicylate biosynthetic capacity across phylogenetically distant plant lineages, indicating the adaptive value of this metabolic capability.

Solanaceae family members, including tomato (Solanum lycopersicum), demonstrate inducible methyl salicylate production primarily during fruit ripening and pathogen responses [29]. The tomato salicylic acid methyltransferase enzyme contributes significantly to fruit flavor profiles and pathogen defense responses, illustrating the dual role of methyl salicylate in plant biology.

Role in Plant Physiology

Plant Defense Signaling

Methyl salicylate functions as a central molecule in plant defense signaling networks, serving both as a local signal within individual plants and as a mobile signal that can coordinate defense responses across plant tissues [28]. The compound's volatility enables it to function as an airborne signal that can rapidly transmit information about pathogen attack or herbivore damage throughout the plant canopy and to neighboring plants.

The systemic acquired resistance pathway represents the most well-characterized defense signaling function of methyl salicylate [28]. Following pathogen infection, methyl salicylate is synthesized in infected tissues and transported to distant, uninfected plant parts where it is converted back to salicylic acid by salicylic acid-binding protein 2 [16]. This conversion process triggers the activation of pathogenesis-related genes and establishes broad-spectrum resistance to subsequent pathogen attacks.

Methyl salicylate glucosylation provides an important regulatory mechanism for controlling the intensity and duration of defense signaling. The uridine diphosphate-glycosyltransferase UGT71C3 catalyzes the formation of methyl salicylate glucosides, which serve as inactive storage forms that can be rapidly mobilized when needed. Plants with defective methyl salicylate glucosylation capacity demonstrate enhanced systemic acquired resistance, indicating that glucosylation normally functions to dampen defense responses and prevent excessive resource allocation to defense.

The temporal dynamics of methyl salicylate production and signaling are precisely controlled to optimize defense responses while minimizing metabolic costs. Methyl salicylate levels typically peak within hours of pathogen recognition and decline as active defense responses are established. This temporal pattern ensures rapid mobilization of defense resources while preventing prolonged disruption of normal physiological processes.

Plant-to-Plant Communication Mechanisms

Methyl salicylate serves as a key mediator of plant-to-plant communication, enabling information transfer about biotic threats across plant communities [16]. The volatile nature of methyl salicylate allows it to diffuse through air and be perceived by neighboring plants, which can then preemptively activate their own defense systems in anticipation of potential attack.

The molecular mechanism of methyl salicylate perception in receiver plants involves salicylic acid-binding protein 2, which functions as an odorant-binding protein-like receptor [16] [17]. Upon methyl salicylate binding, salicylic acid-binding protein 2 converts the volatile signal into salicylic acid, which then triggers downstream defense signaling cascades [16]. This perception mechanism ensures that airborne methyl salicylate signals are rapidly translated into appropriate physiological responses.

The effective range of methyl salicylate-mediated plant-to-plant communication extends several meters from the source plant, depending on environmental conditions such as wind patterns, temperature, and humidity. Laboratory and field studies have demonstrated that plants can detect and respond to methyl salicylate signals at concentrations as low as nanomolar levels, indicating the high sensitivity of the perception machinery.

Priming represents an important aspect of methyl salicylate-mediated plant-to-plant communication [17]. Rather than immediately activating full defense responses, methyl salicylate exposure often primes neighboring plants to respond more rapidly and strongly to subsequent pathogen attack. This priming effect allows plants to maintain normal growth and development while remaining vigilant for potential threats.

Pathogen Response Modulation

Methyl salicylate production and signaling are intimately linked to pathogen recognition and response mechanisms in plants [28]. The compound's synthesis is rapidly induced following pathogen infection, herbivore attack, or treatment with pathogen-associated molecular patterns, indicating its central role in coordinating plant immune responses.

The relationship between methyl salicylate and pathogenesis-related gene expression demonstrates the compound's function in immune system activation [15]. Methyl salicylate treatment or endogenous production leads to the upregulation of numerous pathogenesis-related genes, including those encoding antimicrobial proteins, cell wall reinforcement enzymes, and secondary metabolite biosynthetic enzymes. This coordinated gene expression response provides broad-spectrum protection against diverse pathogen types.

Pathogen virulence strategies include mechanisms to suppress methyl salicylate-mediated defense responses [16] [17]. Some plant viruses encode helicase-containing proteins that interact with NAC2 transcription factors to disrupt methyl salicylate biosynthesis and signaling [16]. These viral proteins relocalize and destabilize NAC2, thereby reducing methyl salicylate production and compromising plant defense responses. This evolutionary arms race between plants and pathogens highlights the critical importance of methyl salicylate in plant immunity.

The temporal coordination of methyl salicylate production with other defense responses ensures optimal allocation of plant resources. Early methyl salicylate synthesis provides rapid local and systemic signals that prepare the plant for defense, while later phases of the response involve the production of specific antimicrobial compounds and structural defenses. This temporal organization maximizes defense effectiveness while minimizing interference with essential physiological processes.

Herbivore Interaction Dynamics

Methyl salicylate plays complex and sometimes contradictory roles in plant-herbivore interactions, serving simultaneously as a direct deterrent to herbivorous insects and as an attractant for beneficial predatory and parasitic insects. This dual function reflects the compound's evolution as a component of sophisticated multi-trophic interaction networks.

Direct effects of methyl salicylate on herbivorous insects typically involve deterrence or reduced performance. Aphids, thrips, and other piercing-sucking insects often exhibit reduced feeding rates, delayed development, or avoidance behaviors when exposed to methyl salicylate. These effects may result from the compound's interference with insect chemoreception or its direct toxicity at high concentrations.

The recruitment of natural enemies represents one of the most important ecological functions of methyl salicylate in plant defense. Predatory insects such as lady beetles, lacewings, and hover flies are strongly attracted to methyl salicylate, using the compound as a reliable indicator of herbivore presence. This attraction often translates into increased predation pressure on herbivorous pests, providing indirect protection for the plant.

Parasitoid wasps demonstrate variable responses to methyl salicylate depending on species and ecological context. While some parasitoid species are attracted to methyl salicylate and use it to locate their herbivorous hosts, others are repelled by the compound or show no response. These differential responses may reflect specialized adaptation to particular host-plant systems or evolutionary history.

The concentration-dependent effects of methyl salicylate on natural enemy behavior demonstrate the importance of precise regulation of this signaling system. Low concentrations of methyl salicylate typically enhance natural enemy attraction and foraging efficiency, while high concentrations may be repellent or disruptive. Plants must therefore balance methyl salicylate production to optimize beneficial effects while avoiding negative consequences.

Purity

Physical Description

Dry Powder; Liquid

Colorless, yellow, or red liquid with a wintergreen odor; [HSDB] Clear slightly yellow-green liquid; [MSDSonline]

Liquid

COLOURLESS OR YELLOW-TO-RED OILY LIQUID WITH CHARACTERISTIC ODOUR.

colourless to yellowish liquid with a characteristic wintergreen odou

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

220-224

220-224 °C

222.00 to 224.00 °C. @ 760.00 mm Hg

223 °C

Flash Point

205 °F (96 °C) (Closed cup)

101 °C c.c.

Heavy Atom Count

Taste

Vapor Density

5.2

Relative vapor density (air = 1): 5.24

Density

1.184 @ 25 °C/25 °C

DENSITY OF NATURAL ESTER IS ABOUT 1.180

Relative density (water = 1): 1.18

1.176-1.185

LogP

2.55 (LogP)

2.55

Log Kow = 2.55

Odor

Appearance

Melting Point

-8.6 °C

-8 °C

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (72.63%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (67.37%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (72.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

MEDICATION (VET): ORALLY, PRIMARILY AS FLAVORING AGENT OR AS CARMINATIVE; TOPICALLY, AS IRRITANT OR COUNTERIRRITANT AIDED BY MASSAGE OR RUBBING AS IN UDDER OINTMENTS (1-3% CONCN), POULTICES & COUNTERIRRITANT MIXT (@ LEAST 5-10%) OVER SORE JOINT, MUSCLE, & BONE AREAS.

LOCAL ANALGESIC FOR HUMAN AND VETERINARY MEDICINE

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

0.03 [mmHg]

Vapor pressure = 0.0343 mm Hg @ 25 °C

Vapor pressure, Pa at 20 °C: 13

Pictograms

Irritant

Other CAS

68917-75-9

68917-50-0

90045-28-6

Absorption Distribution and Excretion

Excreted by kidneys as free salicylic acid (10%), salicyluric acid (75%), salicylic phenolic (10%) and acyl glucuronide (5%), and gentisic acid (less than 1%).

After absorption, methyl salicylate is distributed throughout most body tissues and most transcellular fluids, primarily by pH dependent passive processes. Salicylate is actively transported by a low-capacity, saturable system out of the CSF across the choroid plexus. The drug readily crosses the placental barrier.

MAY BE ABSORBED RAPIDLY THROUGH INTACT SKIN. BOWEL ABSORPTION IS SOMEWHAT ERRATIC ... ABSORBED AT LEAST IN PART AS THE INTACT ESTER AND SMALL AMT ARE EVEN EXCRETED AS SUCH BY THE KIDNEYS ... .

HUMAN SUBJECTS WERE GIVEN 7 MG/KG OF METHYL SALICYLATE BY MOUTH. AFTER 0.25 HOURS THE BLOOD CONCN WAS 1.28 MG%. AFTER 1.5 HOURS THE BLOOD CONCN WAS 1.33 MG%. /FROM TABLE/

At therapeutic doses, conjugation accounts for most salicylic elimination, whereas renal elimination becomes more important with large or multiple doses. A substantial first-pass effect occurs at therapeutic doses. /Salicylates/

Orally ingested salicylates are absorbed rapidly, partly from the stomach but mostly from the upper small intestine. Appreciable conc are found in plasma in less than 30 min; after a single dose, a peak value is reached in about 2 hr and then gradually declines. /Salicylates/

For more Absorption, Distribution and Excretion (Complete) data for METHYL SALICYLATE (6 total), please visit the HSDB record page.

Metabolism Metabolites

...EVIDENCE THAT CONSIDERABLE HYDROLYSIS OF ESTER OCCURS IN INTESTINAL TRACT... IN SOME SPECIES, SUCH AS RABBIT, MAY BE PARTLY EXCRETED AS SULFATE OR GLUCURONIC ACID CONJUGATE ON THE FREE HYDROXYL GROUP. CONJUGATION APPEARS TO TAKE PLACE BEFORE HYDROLYSIS OF THE METHYL ESTER.

For small doses 80% of the hepatic metabolism results from conjugation with glycine to form salicyluric acid and with glucuronic acid to form salicyl acyl and phenolic glucuronide. The two parallel pathways (glycine, glucuronide conjugation) have limited capacity and saturate easily above therapeutic doses. /Salicylates/

The biotransformation of salicylates takes place in many tissues, but particularly in the hepatic endoplasmic reticulum and mitochondria. The three chief metabolic products are salicyluric acid (the glycine conjugate), the ether or phenolic glucuronide, and the ester or acyl glucuronide. In addition, a small fraction is oxidized to gentisic acid (2,5-dihydroxybenzoic acid) and to 2,3-dihydroxybenzoic and 2,3,5-trihydroxybenzoic acids; gentisuric acid, the glycine conjugate of gentisic acid, is also formed. /Salicylates/

Wikipedia

Nimodipine

Drug Warnings

ABSORPTION OF METHYL SALICYLATE CAN OCCUR THROUGH THE SKIN, & DEATH HAS RESULTED FROM SYSTEMIC POISONING FROM THE LOCAL MISAPPLICATION OF THE DRUG. IT IS A COMMON PEDIATRIC POISON, & ITS USE SHOULD BE STRONGLY DISCOURAGED.

Children with fever and dehydration are particularly prone to intoxication from relatively small doses of salicylate. ... The use of aspirin is contraindicated in children and adolescents with febrile viral illnesses because of the risk of Reye's syndrome. /Salicylates/

Biological Half Life

The plasma half-life for ... salicylate is 2 to 3 hr in low doses and about 12 hr at usual antiinflammatory doses. The half-life of salicylate may be as long as 15 to 30 hr at high therapeutic doses or when there is intoxication. /Salicylates/

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Denaturant; Skin conditioning; Soothing; Tonic

Pharmaceuticals

Methods of Manufacturing

MOSTLY PREPD BY ESTERIFICATION OF SALICYLIC ACID WITH METHANOL. PRODUCT OF COMMERCE IS ABOUT 99% PURE.

General Manufacturing Information

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Petroleum Refineries

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Benzoic acid, 2-hydroxy-, methyl ester: ACTIVE

WINTERGREEN: DESCRIPTION OF BOTANICAL SOURCE: EVERGREEN SHRUB WITH SLENDER, CREEPING STEMS, ASSURGENT, FLOWERING BRANCHES WITH LEAVES CLUSTERED AT TOP, WHITE, BELL-SHAPED FLOWERS BLOSSOMING IN JULY-AUGUST, FOLLOWED BY RED BERRIES (CHECKERBERRY). ...IN WOODS OF CANADA AND US.

VET: NATURAL & SYNTHETIC GRADES ARE USED INTERCHANGEABLY.

METHYL SALICYLATE MUST BE LABELED TO INDICATE WHETHER IT WAS MADE SYNTHETICALLY OR DISTILLED FROM...PLANTS...

IN USP, GAULTHERIA OIL, BETULA OIL, & METHYL SALICYLATE ARE COMBINED UNDER SAME TITLE...IT IS DIFFICULT TO DISTINGUISH BETWEEN THEM CHEMICALLY &...SAME TEST APPLY TO ALL. ...SLIGHT DIFFERENCES IN SPECIFIC GRAVITY & OPTICAL ACTIVITY BUT THESE FACTORS ARE NOT SUFFICIENTLY CHARACTERISTIC TO ENABLE DETECTION OF EITHER IN MIXT.

Analytic Laboratory Methods

NMR PROCEDURE IS DESCRIBED FOR QUANTITATIVE DETERMINATION OF METHYL SALICYLATE AS DRUG ENTITY & IN WINTERGREEN OIL.

CONCN OF SALICYLATES OR OTHER COMPLEXING AGENTS IN 26 SAMPLES OF 20 DIFFERENT FLAVORS WAS DETERMINED. COLORIMETRIC METHOD PROVIDING SENSITIVITY TO APPROX 1 PPM WAS USED.

Storage Conditions

Interactions

Stability Shelf Life

Dates

Methyl salicylate, a grape and wine chemical marker and sensory contributor in wines elaborated from grapes affected or not by cryptogamic diseases

Xavier Poitou, Pascaline Redon, Alexandre Pons, Emilie Bruez, Laurent Delière, Axel Marchal, Céline Cholet, Laurence Geny-Denis, Philippe DarrietPMID: 34034050 DOI: 10.1016/j.foodchem.2021.130120

Abstract

Methyl salicylate (MeSA) is a plant metabolite that induces plant defence resistance and an odorous volatile compound presenting green nuances. This volatile compound was shown to be present in wine samples, sometimes at concentrations above its olfactory detection threshold. MeSA is localized in grapes, particularly in the skins and stems, and is extracted during red wine vinification. It was detected at the highest concentrations in wines of several grape varieties, made from grapes affected by cryptogamic diseases, namely downy mildew caused by Plasmopara viticola, and black rot caused by Guignardia bidwellii. It has also been detected in wines from vines affected by Esca, a Grapevine Trunk Disease. MeSA can also be considered to be a chemical marker in grapes and wine indicative of the level of development of several vine cryptogamic diseases.Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids

Chi-Yuan Cheng, Tatiana V Brinzari, Zhigang Hao, Xiaotai Wang, Long PanPMID: 34009964 DOI: 10.1021/acs.jafc.1c00958

Abstract

Methyl salicylate, the major flavor component in wintergreen oil, is commonly used as food additives. It was found that amino acids can unexpectedly expedite methyl salicylate hydrolysis in an alkaline environment, while the detailed mechanism of this reaction merits investigation. Herein, the role of amino acid, more specifically, glycine, in methyl salicylate hydrolysis in aqueous solution was explored.H NMR spectroscopy, combined with density functional theory calculations, was employed to investigate the methyl salicylate hydrolysis in the presence and absence of glycine at pH 9. The addition of glycine was found to accelerate the hydrolysis by an order of magnitude at pH 9, compared to that at pH 7. The end hydrolyzed product was confirmed to be salicylic acid, suggesting that glycine does not directly form an amide bond with methyl salicylate via aminolysis. Importantly, our results indicate that the

-hydroxyl substituent in methyl salicylate is essential for its hydrolysis due to an intramolecular hydrogen bond, and the carboxyl group of glycine is crucial to methyl salicylate hydrolysis. This study gains a new understanding of methyl salicylate hydrolysis that will be helpful in finding ways of stabilizing wintergreen oil as a flavorant in consumer food products that also contain amino acids.

New slow release mixture of (E)-β-farnesene with methyl salicylate to enhance aphid biocontrol efficacy in wheat ecosystem

Jiahui Liu, Xiaojing Zhao, Yidi Zhan, Kang Wang, Frederic Francis, Yong LiuPMID: 33773020 DOI: 10.1002/ps.6378

Abstract

Semiochemical use is a promising way to reduce damage from pests by improving natural control in agro-ecosystems. The aphid alarm pheromone (E)-β-farnesene (EβF) and herbivore-induced methyl salicylate (MeSA) are two volatile cues to induce changes in aphid behavior with functional significance. Because of limitations related to the volatility and oxidization of EβF and MeSA under natural conditions, slow-release and antioxidant techniques should be developed and optimized before application. Here, a slow-release alginate bead of EβF mixed with MeSA was first designed and manufactured. We hypothesized that a mixture of these two semiochemicals could be effective in controlling Sitobion miscanthi in wheat crops. Both MeSA and EβF in alginate beads were released stably and continuously for at least 15 days in the laboratory, whereas EβF in paraffin oil and pure MeSA were released for only 2 and 7 days, respectively. In 2018 field experiments, EβF and MeSA alone or in association significantly decreased the abundance of alate and apterous aphids. An increased abundance of mummified aphids enhanced by higher parasitism rates was observed when using EβF and MeSA in association, with a significant reduction of apterous abundance, more so than EβF or MeSA alone. In 2019, plots treated with a mixture of EβF and MeSA showed significantly decreased abundance of alate and apterous aphids with higher parasitism rates compared with the control. The new slow-release alginate bead containing a mixture of EβF with MeSA could be the most efficient formulation to control S. miscanthi population by attracting parasitoids in the wheat agro-ecosystem. © 2021 Society of Chemical Industry. © 2021 Society of Chemical Industry.Effect of high pressure processing on migration characteristics of polypropylene used in food contact materials

Yoon S Song, John L Koontz, Rima O Juskelis, Eduardo Patazca, William Limm, Kun ZhaoPMID: 33539274 DOI: 10.1080/19440049.2020.1861341

Abstract

The migration of small molecular mass organic compounds from polypropylene (PP) copolymer films into food simulants during and after high pressure processing (HPP) was studied. An overlapping temperature profile was developed to isolate the pressure effect of HPP (700 MPa, 71°C, 5 min) from equivalent thermal processing (TP) at atmospheric pressure (0.1 MPa). Chloroform, toluene, methyl salicylate, and phenylcyclohexane were chosen as surrogate compounds, and were spiked into test polymer films at concentrations of 762-1152 mg kgby a solvent soaking technique. Migration (w/w) of surrogate compounds from loaded PP films into Miglyol 812 (a medium-chain triglyceride mixture) and 10% ethanol was quantified by headspace GC/MS during HPP and TP, and subsequent storage at 25°C for up to 10 days. HPP significantly delayed migration of the surrogates from PP into both food simulants relative to TP. The average migrations into Miglyol after TP and HPP were 92.2-109% and 16-60.6%, respectively. Diffusion coefficients estimated by migration modelling showed a reduction of more than two orders of magnitude for all surrogate compounds under high pressure at 700 MPa (

= 8.0) relative to equivalent TP at 0.1 MPa (

= 13.1). The relative T

increase of PP copolymer under compression at 700 MPa was estimated as T

+94°C. For 10% ethanol, average migrations after TP and HPP were 9.3-50.9% and 8.6-22.8%, respectively. During extended storage, migration into both simulants from HPP-treated samples was initially slower than that from untreated or TP-treated films. However, after 8-24 hours of storage, the differences in percent migration of selected surrogates were not significant (

> .05) among the treated PP films. Therefore, the physical changes of PP films that occur during HPP appear to be reversible with a return to their original dimensions and diffusion properties after decompression.

Seed treatment and foliar application of methyl salicylate (MeSA) as a defense mechanism in rice plants against the pathogenic bacterium, Xanthomonas oryzae pv. oryzae

Kandasamy Kalaivani, Marimuthu Maruthi-Kalaiselvi, Sengottayan Senthil-NathanPMID: 33357540 DOI: 10.1016/j.pestbp.2020.104718

Abstract

Methyl salicylate (MeSA) is a volatile biological compound synthesized from salicylic acid (SA) and is a plant hormone that helps defend against pests and pathogens. A major bacterial pathogen of rice, Xanthomonas oryzae pv. oryzae (Xoo) causes severe disease. Seed and plant treatments with MeSA can stimulate the defense enzyme peroxidase (POD) in plants. Response of peroxidase activity in rice (Oryza sativa L) cultivars IR 20, IR 50, IR 64, ASD 16, ASD 19 and ADT 46 to MeSA were measured under greenhouse conditions. Treatments of rice seedlings with MeSA at 50 and 100 mg Lsignificantly upregulated POD expression in the plants. The activity of POD was also significantly upregulated when plants were inoculated with bacterial blight. Effects were stronger in ASD 16, ASD 19 and ADT 46 and were more pronounced in high dose treatment (100 mg L

) when inoculated with bacterial blight condition and the effects were dose dependent, although the relationship between dose and rice varieties were not always linear. The pathogenic related (PR) protein bands at 33 kDa and 14 kDa were identified in treatments of 100 mg L

MeSA in the presence of bacterial blight disease. Band intensity was estimated to be twice that of those from pathogen induce MeSA levels in rice plants. These results suggest that treatment with MeSA can significantly increase the POD defense related enzyme by altering the plant physiology in ways that may be beneficial for crop protection.

Methyl Salicylate Fails to Enhance Arthropod Predator Abundance or Predator to Pest Ratios in Cotton

Steven E Naranjo, James R Hagler, John A ByersPMID: 33399185 DOI: 10.1093/ee/nvaa175

Abstract

Conservation biological control is a fundamental tactic in integrated pest management (IPM). Greater biological control services can be achieved by enhancing agroecosystems to be more favorable to the presence, survival, and growth of natural enemy populations. One approach that has been tested in numerous agricultural systems is the deployment of synthetic chemicals that mimic those produced by the plant when under attack by pests. These signals may attract arthropod natural enemies to crop habitats and thus potentially improve biological control activity locally. A 2-yr field study was conducted in the cotton agroecosystem to evaluate the potential of synthetic methyl salicylate (MeSA) to attract native arthropod natural enemies and to enhance biological control services on two key pests. Slow-release packets of MeSA were deployed in replicated cotton plots season long. The abundance of multiple taxa of natural enemies and two major pests were monitored weekly by several sampling methods. The deployment of MeSA failed to increase natural enemy abundance and pest densities did not decline. Predator to prey ratios, used as a proxy to estimate biological control function, also largely failed to increase with MeSA deployment. One exception was a season-long increase in the ratio of Orius tristicolor (White) (Hemiptera: Anthocoridae) to Bemisia argentifolii Bellows and Perring (= Bemisia tabaci MEAM1) (Hemiptera: Aleyrodidae) adults within the context of biological control informed action thresholds. Overall results suggest that MeSA would not likely enhance conservation biological control by the natural enemy community typical of U.S. western cotton production systems.Effect of Leaf Maturity on Host Habitat Location by the Egg-Larval Parasitoid Ascogaster reticulata

Suguru Komatsuzaki, Narisara Piyasaengthong, Shigeru Matsuyama, Yooichi KainohPMID: 33523390 DOI: 10.1007/s10886-021-01250-5

Abstract

Adoxophyes honmai, a serious pest of tea plants, prefers to lay eggs on mature tea leaves rather than young leaves. Here, we examined a hypothesis that Ascogaster reticulata, an egg-larval parasitoid of A. honmai, increases the likelihood of encountering host egg masses by searching mature tea leaves when host-derived cues are not available. In a dual-choice bioassay using a four-arm olfactometer, A. reticulata preferred odor from intact, mature leaves versus young leaves. Based on volatile analysis with gas chromatography-mass spectrometry (GC-MS), we identified 5 and 10 compounds from mature and young leaf volatiles, respectively. The 5 components in the extract from intact mature leaves included (Z)-3-hexenyl acetate, (E)-β-ocimene, linalool, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), and methyl salicylate. When each individual compound, or quaternary and quintenary blends of them, ratios of which were adjusted to match those of mature leaf volatiles, were provided, parasitoids preferred the full mixture and the quaternary blend devoid of DMNT to the solvent control. Methyl salicylate, one of the components of preferred blends, was not detected among young leaf volatiles. We concluded that the volatile composition of tea leaves changes, depending on their maturity, and that this composition affects foraging behavior of the parasitoid, which is closely related to the host herbivore's oviposition preference.Excited-State Intramolecular Proton Transfer: A Short Introductory Review

Hem C Joshi, Liudmil AntonovPMID: 33803102 DOI: 10.3390/molecules26051475

Abstract

In this short review, we attempt to unfold various aspects of excited-state intramolecular proton transfer (ESIPT) from the studies that are available up to date. Since Weller's discovery of ESIPT in salicylic acid (SA) and its derivative methyl salicylate (MS), numerous studies have emerged on the topic and it has become an attractive field of research because of its manifold applications. Here, we discuss some critical aspects of ESIPT and tautomerization from the mechanistic viewpoint. We address excitation wavelength dependence, anti-Kasha ESIPT, fast and slow ESIPT, reversibility and irreversibility of ESIPT, hydrogen bonding and geometrical factors, excited-state double proton transfer (ESDPT), concerted and stepwise ESDPT.Genome-wide identification and characterization of bZIP transcription factors and their expression profile under abiotic stresses in Chinese pear (Pyrus bretschneideri)

Muhammad Aamir Manzoor, Muhammad Mudassar Manzoor, Guohui Li, Muhammad Abdullah, Wang Han, Han Wenlong, Awais Shakoor, Muhammad Waheed Riaz, Shamsur Rehman, Yongping CaiPMID: 34503442 DOI: 10.1186/s12870-021-03191-3

Abstract

In plants, basic leucine zipper transcription factors (TFs) play important roles in multiple biological processes such as anthesis, fruit growth & development and stress responses. However, systematic investigation and characterization of bZIP-TFs remain unclear in Chinese white pear. Chinese white pear is a fruit crop that has important nutritional and medicinal values.In this study, 62 bZIP genes were comprehensively identified from Chinese Pear, and 54 genes were distributed among 17 chromosomes. Frequent whole-genome duplication (WGD) and dispersed duplication (DSD) were the major driving forces underlying the bZIP gene family in Chinese white pear. bZIP-TFs are classified into 13 subfamilies according to the phylogenetic tree. Subsequently, purifying selection plays an important role in the evolution process of PbbZIPs. Synteny analysis of bZIP genes revealed that 196 orthologous gene pairs were identified between Pyrus bretschneideri, Fragaria vesca, Prunus mume, and Prunus persica. Moreover, cis-elements that respond to various stresses and hormones were found on the promoter regions of PbbZIP, which were induced by stimuli. Gene structure (intron/exon) and different compositions of motifs revealed that functional divergence among subfamilies. Expression pattern of PbbZIP genes differential expressed under hormonal treatment abscisic acid, salicylic acid, and methyl jasmonate in pear fruits by real-time qRT-PCR.

Collectively, a systematic analysis of gene structure, motif composition, subcellular localization, synteny analysis, and calculation of synonymous (Ks) and non-synonymous (Ka) was performed in Chinese white pear. Sixty-two bZIP-TFs in Chinese pear were identified, and their expression profiles were comprehensively analyzed under ABA, SA, and MeJa hormones, which respond to multiple abiotic stresses and fruit growth and development. PbbZIP gene occurred through Whole-genome duplication and dispersed duplication events. These results provide a basic framework for further elucidating the biological function characterizations under multiple developmental stages and abiotic stress responses.

Human volunteer study of the decontamination of chemically contaminated hair and the consequences for systemic exposure

Samuel Collins, Thomas James, Felicity Southworth, Louise Davidson, Natalie Williams, Emily Orchard, Tim Marczylo, Richard AmlôtPMID: 33257756 DOI: 10.1038/s41598-020-77930-1